molecular formula C13H18O2 B1593914 Ethanone, 1-[4-(pentyloxy)phenyl]- CAS No. 5467-56-1

Ethanone, 1-[4-(pentyloxy)phenyl]-

Cat. No. B1593914
Key on ui cas rn: 5467-56-1
M. Wt: 206.28 g/mol
InChI Key: KJQMDQDQXJDXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455726B2

Procedure details

Dimethylformamide (600 ml), p-pentyloxyacetophenone (60.0 g) and dimethyl terephthalate (73.5 g) were charged in 1-liter three-necked flask and stirred. To this mixture was added 28% methanolic solution (84.2 g) of sodium methoxide and, after that, a reaction was carried out at the inner temperature of 35 to 40° C. for 48 hours. After completion of the reaction, the reaction solution was added to a mixed solution of water (3,000 ml) and 1N hydrochloric acid (600 ml) to separate the crystals. The mixture was stirred at room temperature for 1 hour, and then the separated crystals were filtered. The wet crystals and methanol (1,000 ml) were charged in a 2-liter three-necked flask, heated to reflux for 2 hours and cooled down to room temperature, and the crystals were filtered. The crystals were washed with methanol (200 ml). The crystals were dried overnight in vacuo to give 1-(4-methoxycarbonylphenyl)-3-(4-pentyloxyphenyl)-propane-1,3-dione (66.0 g).
[Compound]
Name
methanolic solution
Quantity
84.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
73.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[C:16](OC)(=[O:27])[C:17]1[CH:26]=[CH:25][C:20]([C:21]([O:23][CH3:24])=[O:22])=[CH:19][CH:18]=1.C[O-].[Na+].Cl>O.CN(C)C=O>[CH3:24][O:23][C:21]([C:20]1[CH:25]=[CH:26][C:17]([C:16](=[O:27])[CH2:14][C:13]([C:10]2[CH:9]=[CH:8][C:7]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:12][CH:11]=2)=[O:15])=[CH:18][CH:19]=1)=[O:22] |f:2.3|

Inputs

Step One
Name
methanolic solution
Quantity
84.2 g
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
C(CCCC)OC1=CC=C(C=C1)C(C)=O
Name
Quantity
73.5 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
to separate the crystals
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the separated crystals were filtered
ADDITION
Type
ADDITION
Details
The wet crystals and methanol (1,000 ml) were charged in a 2-liter three-necked flask
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
WASH
Type
WASH
Details
The crystals were washed with methanol (200 ml)
CUSTOM
Type
CUSTOM
Details
The crystals were dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)C(CC(=O)C1=CC=C(C=C1)OCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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